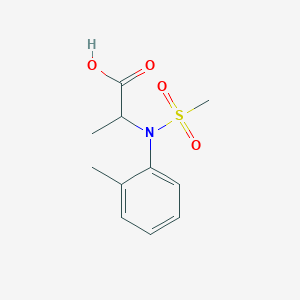

N-(2-methylphenyl)-N-(methylsulfonyl)alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methylphenyl)-N-(methylsulfonyl)alanine is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neurotoxin Analysis and Environmental Concerns

N-(2-methylphenyl)-N-(methylsulfonyl)alanine is related to β-N-methylamino-l-alanine (BMAA), a neurotoxin associated with neurodegenerative diseases. The presence of BMAA and its isomers in aquatic environments and food sources pose public health concerns. The challenges in detecting and quantifying BMAA and its isomers like N-(2-aminoethyl) glycine, 2,4-diamino butyric acid, and β-amino-N-methyl-alanine make risk assessment difficult. However, it's known that marine bivalves contain higher BMAA levels than most fish muscles, excluding shark cartilage (Lance, Arnich, Maignien, & Biré, 2018). The analytical challenges with BMAA, a similar compound, are notable, and various methods have been compared for their effectiveness in quantifying BMAA concentrations in different tissues (Banack & Murch, 2017).

Plant Biochemistry and Metabolic Roles

In plant biochemistry, the study of non-proteinogenic amino acids like this compound is important for understanding plant defense mechanisms and responses to abiotic stress. Non-proteinogenic amino acids are involved in a wide range of functions including synthesis of anti-herbivory compounds, nitrogen storage, and plant hormone synthesis. For instance, β-alanine, a similar non-protein amino acid, is known for its role in pantothenate synthesis and is accumulated in plants as a response to various stress conditions (Parthasarathy, Savka, & Hudson, 2019).

Microbial Enzyme Research

Alanine racemase, an enzyme similar in function to those that might interact with this compound, plays a critical role in microbial cell wall synthesis. Understanding its inhibitors is crucial for developing new antibacterial agents. The study of alanine racemase and its inhibitors, such as O-carbamyl-d-serine and d-cycloserine, provides insights into drug development and highlights the importance of identifying selective and potent inhibitors (Azam & Jayaram, 2015).

Nutritional and Environmental Impact Studies

Studies exploring the production of related toxins like BMAA by cyanobacteria in response to environmental factors like nutrient availability shed light on the ecological and public health implications of nutrient-rich agricultural runoff in freshwater environments. This information is crucial for understanding the relationship between agricultural practices and the production of neurotoxins in aquatic ecosystems (Zhang & Whalen, 2019).

Propriétés

IUPAC Name |

2-(2-methyl-N-methylsulfonylanilino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-8-6-4-5-7-10(8)12(17(3,15)16)9(2)11(13)14/h4-7,9H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKXRJWLBSARCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(C(C)C(=O)O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3004178.png)

![4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B3004179.png)

![[2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3004180.png)

![3-[3-(2-ethylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3004188.png)

![3-(4-hydroxy-3-methoxyphenyl)-2-phenyl-5-propyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B3004191.png)

![5-[(3-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3004195.png)

![2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile](/img/structure/B3004196.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3004197.png)